molecular formula C7H18ClN B6217259 2,3-dimethylpentan-1-amine hydrochloride CAS No. 2742657-75-4

2,3-dimethylpentan-1-amine hydrochloride

Cat. No.: B6217259
CAS No.: 2742657-75-4
M. Wt: 151.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylpentan-1-amine hydrochloride: is an organic compound with the molecular formula C7H17N·HCl. It is a derivative of pentane, where two methyl groups are attached to the second and third carbon atoms, and an amine group is attached to the first carbon atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethylpentan-1-amine hydrochloride can be achieved through several methods. One common approach involves the alkylation of ammonia or primary amines with suitable alkyl halides. For instance, the reaction of 2,3-dimethylpentane with ammonia in the presence of a catalyst can yield the desired amine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale alkylation reactions. The process typically includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The final product is purified through crystallization or distillation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylpentan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.

    Reduction: Reduction reactions can convert the amine to its corresponding alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitriles or oxides.

    Reduction: Conversion to corresponding alkanes.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2,3-Dimethylpentan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dimethylpentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethylpentan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its solubility in water and reactivity make it particularly valuable in various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-dimethylpentan-1-amine hydrochloride involves the reaction of 2,3-dimethylpentan-1-ol with hydrochloric acid to form the corresponding hydrochloride salt of the amine.", "Starting Materials": [ "2,3-dimethylpentan-1-ol", "Hydrochloric acid" ], "Reaction": [ "Add 2,3-dimethylpentan-1-ol to a reaction flask", "Slowly add hydrochloric acid to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable organic solvent", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the product as a white solid", "Purify the product by recrystallization from a suitable solvent" ] }

CAS No.

2742657-75-4

Molecular Formula

C7H18ClN

Molecular Weight

151.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.